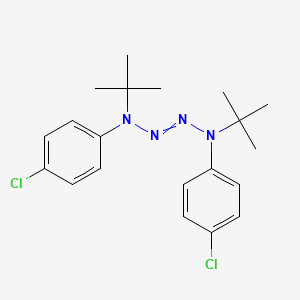
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetrazenes. This compound is characterized by the presence of two tert-butyl groups and two 4-chlorophenyl groups attached to a tetraazene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl isocyanide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tetraazene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding azoxy or azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted tetrazenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Di-tert-butyl-1,4-bis(4-methylphenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-fluorophenyl)tetraaz-2-ene
- 1,4-Di-tert-butyl-1,4-bis(4-bromophenyl)tetraaz-2-ene
Uniqueness
1,4-Di-tert-butyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene is unique due to the presence of chlorophenyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
63641-20-3 |
|---|---|
Molekularformel |
C20H26Cl2N4 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
N-tert-butyl-N-[(N-tert-butyl-4-chloroanilino)diazenyl]-4-chloroaniline |
InChI |
InChI=1S/C20H26Cl2N4/c1-19(2,3)25(17-11-7-15(21)8-12-17)23-24-26(20(4,5)6)18-13-9-16(22)10-14-18/h7-14H,1-6H3 |
InChI-Schlüssel |
MSHSVNQTAUYWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C1=CC=C(C=C1)Cl)N=NN(C2=CC=C(C=C2)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


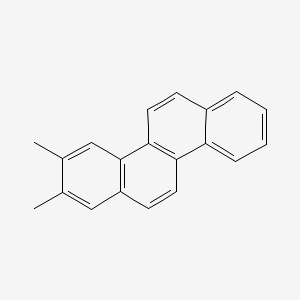
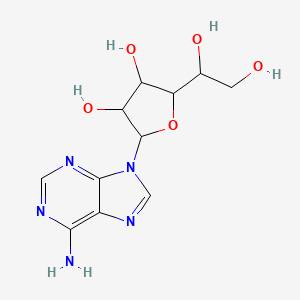
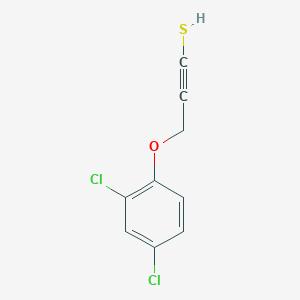
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
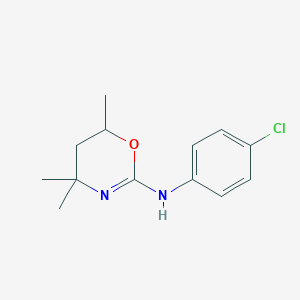
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
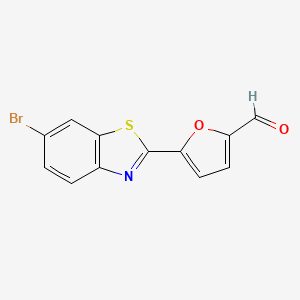
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
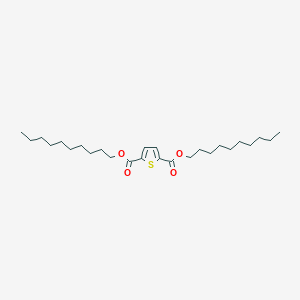
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
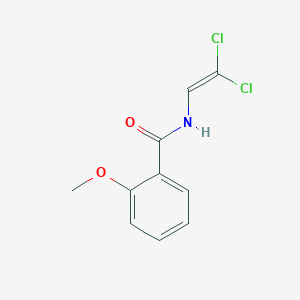
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

